N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide
Description
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features an adamantane core, a morpholine ring, and a phenyl group
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c26-21(25-6-7-28-20(15-25)19-4-2-1-3-5-19)14-24-22(27)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-18,20H,6-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLAGFXZBMDUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.
Phenyl Group Addition: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology
In biological research, this compound may serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.
Medicine
Potential medicinal applications include its use as a scaffold for the development of antiviral, antibacterial, or anticancer agents.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the morpholine ring and the phenyl group, which may confer distinct chemical and biological properties compared to other adamantane derivatives.
Biological Activity
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and morpholine, which are known for their unique biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that can be broken down into its core components:
- Adamantane moiety : Known for its stability and ability to interact with various biological targets.
- Morpholine ring : A heterocyclic amine that may enhance binding affinity to specific receptors.
Molecular Formula
The molecular formula for this compound is .
While the exact mechanism of action remains partially understood, it is believed that the compound interacts with specific molecular targets, potentially influencing signaling pathways related to:
- Neurotransmitter modulation
- Anti-inflammatory responses
- Antimicrobial activity
Antimicrobial Activity
Research indicates that derivatives of adamantane compounds exhibit significant antimicrobial properties. For instance, studies have shown that related adamantane derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
| Compound | Activity Type | Tested Organisms | Results |
|---|---|---|---|
| 4a | Antimicrobial | Bacillus subtilis | Good activity |
| 8g | Antifungal | Candida albicans | Marked activity |
Anti-inflammatory Effects
In vivo studies have demonstrated that certain adamantane derivatives possess anti-inflammatory properties. The carrageenan-induced paw edema model in rats has been used to assess these effects, revealing dose-dependent reductions in inflammation .
Case Studies
- Study on Adamantane Derivatives : A study focused on synthesizing various adamantane-based compounds, including this compound, reported promising results in terms of antimicrobial and anti-inflammatory activities. Specifically, derivatives showed effective inhibition against bacterial strains like Bacillus subtilis and demonstrated significant anti-inflammatory effects in animal models .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although more detailed studies are required to elucidate these pathways completely.
Q & A
Q. What are the optimal synthetic routes for N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Adamantane-1-carboxylic acid activation : Use coupling agents like EDC/HCl or HATU to form the reactive intermediate (e.g., NHS ester) .
Morpholine derivative coupling : React the activated adamantane with 2-phenylmorpholine-4-ethylamine under basic conditions (e.g., DIPEA in DMF) .
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethyl acetate) ensures >95% purity .
- Key Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC, NHS, DMF, RT | 85% | 90% |
| 2 | DIPEA, 60°C, 12h | 72% | 88% |
| 3 | EtOAc/Hexane (3:7) | 95% | 99% |
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm adamantane’s rigid cage (δ 1.5–2.2 ppm for CH2 groups) and morpholine’s N-CH2 signals (δ 3.2–3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 439.3) .
- X-ray Crystallography : Resolves conformational flexibility of the morpholine-ethyl linker .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Limited aqueous solubility (<0.1 mg/mL); dissolves in DMSO (>50 mg/mL) or DMF. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at −20°C for >6 months. Degrades at pH <3 (hydrolysis of carboxamide) or >9 (morpholine ring opening) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be systematically resolved?
- Methodological Answer :
- Target Validation : Use CRISPR-edited cell lines to confirm on-target effects (e.g., knockout of suspected receptors) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified morpholine substituents (e.g., 4-fluoro or 4-nitro groups) to isolate activity .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinities to eliminate off-target interactions .
Q. What strategies optimize the compound’s pharmacokinetics given its low oral bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the adamantane carboxamide (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities; modify metabolically labile sites .
Q. How do computational models predict the compound’s binding mode to putative targets (e.g., NMDA receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 6NM8) to map adamantane-morpholine interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : MM-GBSA quantifies binding energy contributions (e.g., hydrophobic adamantane vs. polar morpholine) .
Data Contradiction Analysis
Q. Discrepancies in reported IC50 values across studies: How to determine experimental validity?
- Methodological Answer :
- Assay Standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate IC50 via fluorescence polarization (FP) and radiometric assays .
- Batch Analysis : Test multiple synthetic batches to rule out impurity-driven variability (e.g., residual DMF in final product) .
Experimental Design Considerations
Q. What controls are essential for in vivo toxicity studies of this compound?
- Methodological Answer :
- Vehicle Control : Use DMSO/PBS (1:9) to isolate solvent effects .
- Positive Control : Include a known neurotoxicant (e.g., MK-801 for NMDA receptor studies) .
- Dose Escalation : Monitor body weight, organ histopathology, and serum ALT/AST levels at 10, 50, and 100 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
